Fragment Hit Rate and Binding‑Site Selectivity vs. DSI‑Poised Library Population
In the high‑throughput crystallographic screen of the PHIP2 bromodomain, the DSI‑poised library yielded 52 hits from 799 fragments screened (6.5 % hit rate); (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol (Z2017168803) was one of those 52 validated binders [1]. Of the 52 hits, 47 (90 %) occupied the pharmacologically relevant acetyl‑lysine (Kac) binding site, the same site to which this compound binds as confirmed by the 1.28 Å co‑crystal structure (PDB 5RKM) [2]. The remaining 747 fragments from the same library showed no detectable crystallographic occupancy under identical soaking conditions (20 mM fragment, 2 h, 5 °C), establishing a binary selection filter that distinguishes this compound from the vast majority of structurally related but non‑binding library members [1].
| Evidence Dimension | Crystallographic fragment hit rate and binding-site localisation |
|---|---|
| Target Compound Data | Confirmed crystallographic hit; binds the Kac site of PHIP2 (PDB 5RKM, 1.28 Å) |
| Comparator Or Baseline | 799 total fragments screened; 52 hits (6.5 %); 747 non‑hits; 47/52 hits in Kac site |
| Quantified Difference | Member of the 6.5 % hit fraction; 93.5 % of library members are non‑binders |
| Conditions | X‑ray crystallographic fragment screen, PHIP2 bromodomain, 20 mM fragment soak, 2 h, 5 °C |
Why This Matters
Procurement of this specific fragment is justified by its demonstrated crystallographic engagement of the therapeutically relevant Kac pocket, a property absent in >93 % of the library from which it originates.
- [1] Grosjean H, Işık M, Aimon A, et al. SAMPL7 protein-ligand challenge: A community-wide evaluation of computational methods against fragment screening and pose-prediction. J Comput Aided Mol Des. 2022;36:291-311. DOI: 10.1007/s10822-022-00445-4. View Source
- [2] RCSB PDB entry 5RKM – PanDDA analysis group deposition: Crystal Structure of PHIP in complex with Z2017168803; resolution 1.28 Å. View Source
